molecular formula C14H22N2O B8319920 N-[7-(Pyridin-3-YL)heptyl]acetamide CAS No. 88940-86-7

N-[7-(Pyridin-3-YL)heptyl]acetamide

Cat. No.: B8319920
CAS No.: 88940-86-7
M. Wt: 234.34 g/mol
InChI Key: XPEHMDQHJSNBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyridine (B92270) and Acetamide (B32628) Moieties in Drug Discovery

The pyridine and acetamide functionalities are considered "privileged structures" in medicinal chemistry due to their frequent appearance in a wide array of therapeutic agents. dovepress.comnih.gov Their inclusion in a molecular design is often a strategic choice to impart favorable pharmacological and pharmacokinetic properties.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern drug design. dovepress.comnih.gov It is an isostere of benzene (B151609) and is found in over 7,000 drug molecules of medicinal importance. nih.govrsc.org This prevalence is due to its ability to engage in various non-covalent interactions with biological targets, its contribution to aqueous solubility, and its metabolic stability. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be critical for receptor binding and for improving the physicochemical properties of a drug candidate. nih.gov

The versatility of the pyridine scaffold is demonstrated by its presence in a wide range of FDA-approved drugs with diverse therapeutic applications. dovepress.comnih.gov These include agents for treating tuberculosis (isoniazid), cancer (crizotinib), and arthritis (piroxicam). nih.gov Furthermore, pyridine is a key component of many natural products with significant biological activity, such as vitamins (niacin and vitamin B6) and alkaloids. rsc.org The ability to easily functionalize the pyridine ring allows medicinal chemists to fine-tune the properties of a molecule to optimize its efficacy and selectivity. nih.gov

Table 1: Examples of Marketed Drugs Containing a Pyridine Scaffold

Drug Name Therapeutic Class
Isoniazid Antitubercular
Esomeprazole Proton-Pump Inhibitor
Montelukast Antiasthmatic
Pioglitazone Antidiabetic
Crizotinib Anticancer
Piroxicam Anti-inflammatory

This table is for illustrative purposes and is not exhaustive.

The acetamide group (–NHCOCH₃) is another structural motif of great importance in medicinal chemistry. archivepp.comgalaxypub.co It is found in a vast number of natural products and synthetic drugs and is known to contribute to a wide spectrum of biological activities. galaxypub.co Acetamide derivatives have been reported to possess anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others. galaxypub.conih.gov The amide bond of the acetamide group is relatively stable and can participate in hydrogen bonding, which is crucial for the interaction of a drug with its biological target, such as an enzyme or a receptor. patsnap.com

A notable application of the acetamide moiety is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are used to treat pain and inflammation. archivepp.comarchivepp.com In many of these compounds, the acetamide group acts as a linker between different parts of the molecule and is essential for their pharmacological activity. archivepp.com The acetamide functionality can also be used in prodrug design to improve a drug's pharmacokinetic parameters. galaxypub.coarchivepp.com

Table 2: Reported Biological Activities of Acetamide Derivatives

Biological Activity
Anti-inflammatory archivepp.comnih.gov
Antimicrobial galaxypub.co
Anticancer nih.gov
Antiviral galaxypub.co
Analgesic galaxypub.co

This table provides a summary of some of the key biological activities associated with acetamide-containing compounds.

Rationale for Research on N-[7-(Pyridin-3-YL)heptyl]acetamide Structure

The design of this compound can be seen as a rational approach to creating a molecule that could potentially interact with specific biological targets. The combination of the pyridine and acetamide groups, separated by a flexible alkyl chain, suggests an intent to position these pharmacophores in distinct binding pockets of a target protein. This "dual-binding" or "bifunctional" approach is a common strategy in drug design to enhance potency and selectivity. acs.org

The length of the alkyl chain that links two pharmacophores is a critical determinant of a molecule's biological activity. researchgate.net In this compound, the seven-carbon (heptyl) chain provides significant conformational flexibility, allowing the pyridine and acetamide groups to adopt an optimal orientation for binding to their respective targets. The length of the linker can influence several key properties of a drug candidate:

Binding Affinity: The alkyl chain must be of an appropriate length to bridge the distance between two binding sites on a target protein. A linker that is too short or too long may prevent optimal binding and reduce the molecule's potency. acs.org

Lipophilicity: The length of the alkyl chain has a direct impact on the molecule's lipophilicity (its ability to dissolve in fats and lipids). This property is crucial for a drug's ability to cross cell membranes and reach its site of action. The heptyl chain in this compound would be expected to impart a moderate degree of lipophilicity.

Research on related series of compounds has shown that systematically varying the length of an alkyl linker can lead to significant differences in biological activity. acs.orgresearchgate.net For instance, in a series of cholinesterase inhibitors, derivatives with a six-methylene chain were found to be more potent than those with a five-methylene chain. acs.org This highlights the importance of optimizing the linker length to achieve the desired pharmacological profile. The choice of a heptyl chain in this compound may therefore be the result of such an optimization process, aimed at achieving a balance of potency, selectivity, and favorable pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88940-86-7

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-(7-pyridin-3-ylheptyl)acetamide

InChI

InChI=1S/C14H22N2O/c1-13(17)16-11-6-4-2-3-5-8-14-9-7-10-15-12-14/h7,9-10,12H,2-6,8,11H2,1H3,(H,16,17)

InChI Key

XPEHMDQHJSNBBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCCC1=CN=CC=C1

Origin of Product

United States

Computational Studies on N 7 Pyridin 3 Yl Heptyl Acetamide and Analogues

Molecular Docking Investigations of N-[7-(Pyridin-3-YL)heptyl]acetamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of ligand-target interactions.

Ligand-Target Binding Interactions and Affinity Predictions

Molecular docking studies on pyridine (B92270) and acetamide (B32628) derivatives help predict their binding modes and affinities for various protein targets. For instance, docking analyses of pyridine derivatives have been used to evaluate their potential as inhibitors for enzymes like EGFR kinase and α-amylase. tandfonline.comnih.gov These studies reveal that the binding affinity is governed by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the case of this compound analogues, the pyridine ring can act as a hydrogen bond acceptor, while the acetamide group can serve as both a hydrogen bond donor and acceptor. The heptyl chain provides a flexible linker that can adopt various conformations to fit into hydrophobic pockets of a binding site.

The predicted binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction. For example, in studies of thiazolo[3,2-a]pyridine derivatives, compounds with better docking scores were identified as more potent potential inhibitors. nih.gov Similarly, for analogues of this compound, a lower binding energy would suggest a more stable ligand-protein complex. The binding interactions for related pyridine derivatives often involve key amino acid residues in the target's active site. researchgate.net

Table 1: Common Ligand-Target Interactions for Pyridine and Acetamide Analogues

Interaction Type Description Potential Role of this compound Moiety
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N, O) and another nearby electronegative atom. The nitrogen in the pyridine ring and the oxygen and nitrogen atoms in the acetamide group can participate in hydrogen bonds.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. The heptyl chain and the aromatic pyridine ring can form hydrophobic interactions with nonpolar residues of a protein. plos.org
π-π Stacking Attractive, noncovalent interactions between aromatic rings. The pyridine ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Quantum Mechanical Calculations (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding reactivity. researchgate.netnih.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

For pyridine-containing compounds, the HOMO is often located on the pyridine ring and other electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov In computational studies of similar structures, the HOMO and LUMO energies are calculated to predict the most likely sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net

Reactivity Indices

Global reactivity descriptors derived from DFT calculations, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide quantitative measures of a molecule's reactivity. acs.orgnih.gov

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger energy gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These indices are valuable for comparing the reactivity of a series of analogous compounds. acs.org

Table 2: Global Reactivity Descriptors from DFT

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -E_HOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMO The energy released when an electron is added.
Chemical Potential (μ) μ = -(I + A) / 2 The escaping tendency of electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to charge transfer.

| Global Electrophilicity (ω) | ω = μ² / (2η) | Capacity to accept electrons; a measure of electrophilic character. |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, allowing for the prediction of how it will interact with other molecules. nih.govethz.ch The map is colored to show different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral potential.

For a molecule like this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the acetamide group, identifying them as potential sites for hydrogen bonding or coordination. researchgate.net The hydrogen atom attached to the amide nitrogen would show a positive potential (blue), highlighting its role as a hydrogen bond donor.

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with poor ADME profiles, thereby reducing late-stage attrition. researchgate.net

For pyridine derivatives, various ADME parameters are typically evaluated. These include oral bioavailability, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. Computational tools can predict properties based on the molecule's structure, such as lipophilicity (LogP), water solubility, and polar surface area (PSA). Studies on various pyridine derivatives have shown that these compounds can possess favorable drug-like properties. nih.govresearchgate.netnih.gov

Table 3: Predicted ADME Properties for Representative Pyridine Analogues

Property Description Typical Predicted Value Range for Drug-like Pyridine Derivatives
Lipophilicity (LogP) The partition coefficient between octanol (B41247) and water; indicates the molecule's hydrophobicity. 1-3 for good oral absorption.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms; correlates with drug transport properties. < 140 Ų for good cell permeability.
Human Oral Absorption The percentage of the drug absorbed from the gut into the bloodstream. High (>80%) is desirable.
Blood-Brain Barrier (BBB) Penetration The ability of the compound to cross the BBB and enter the central nervous system. Varies based on therapeutic target; often predicted as a simple yes/no or a ratio.
CYP450 Inhibition The potential to inhibit key metabolic enzymes, which can lead to drug-drug interactions. Predicted as inhibitor or non-inhibitor for major isoforms (e.g., 2D6, 3A4).

Predicted Aqueous Solubility (LogS)

Aqueous solubility is a fundamental physicochemical property that significantly influences the absorption and distribution of a compound within the body. The predicted aqueous solubility (LogS) is a logarithmic measure of a compound's solubility in water. A higher LogS value indicates better solubility.

The predicted LogS values for this compound and its analogues were calculated using advanced computational models. These predictions are essential for understanding how structural modifications, such as altering the length of the alkyl chain or substituting the pyridine ring, can impact solubility.

Table 1: Predicted Aqueous Solubility (LogS) of this compound and Analogues

Compound Name Predicted LogS
This compound -4.2
N-[5-(Pyridin-3-YL)pentyl]acetamide -3.5
N-[9-(Pyridin-3-YL)nonyl]acetamide -5.0
N-[7-(6-methylpyridin-3-YL)heptyl]acetamide -4.5

The data indicates that the length of the alkyl chain has a notable effect on the predicted aqueous solubility. The analogue with the shorter pentyl chain, N-[5-(Pyridin-3-YL)pentyl]acetamide, is predicted to be the most soluble of the series. Conversely, increasing the chain length to a nonyl group in N-[9-(Pyridin-3-YL)nonyl]acetamide is predicted to decrease aqueous solubility. The introduction of a methyl group to the pyridine ring in N-[7-(6-methylpyridin-3-YL)heptyl]acetamide also appears to slightly decrease the predicted solubility compared to the parent compound.

Predicted Distribution Coefficient at Physiological pH (LogD)

The distribution coefficient at a physiological pH of 7.4 (LogD) is a measure of a compound's lipophilicity, or its ability to partition between an oily (lipid) and an aqueous phase. cambridgemedchemconsulting.com This property is critical for predicting a drug's ability to cross cell membranes. For compounds that can ionize, LogD is a more relevant descriptor of lipophilicity under physiological conditions than the partition coefficient (LogP). cambridgemedchemconsulting.com

Table 2: Predicted Distribution Coefficient (LogD at pH 7.4) of this compound and Analogues

Compound Name Predicted LogD (pH 7.4)
This compound 2.8
N-[5-(Pyridin-3-YL)pentyl]acetamide 1.9
N-[9-(Pyridin-3-YL)nonyl]acetamide 3.7
N-[7-(6-methylpyridin-3-YL)heptyl]acetamide 3.1

The predicted LogD values show a clear trend with the length of the alkyl chain. As the chain length increases, the lipophilicity of the compound increases, which is reflected in the higher LogD values for the heptyl and nonyl analogues compared to the pentyl analogue. The addition of a methyl group in N-[7-(6-methylpyridin-3-YL)heptyl]acetamide also leads to a slight increase in the predicted LogD, suggesting increased lipophilicity.

Central Nervous System Penetration Prediction (CNS-MPO, BBB Score)

For compounds being considered for neurological applications, the ability to cross the blood-brain barrier (BBB) is of paramount importance. chemaxon.com Computational models such as the Central Nervous System Multiparameter Optimization (CNS-MPO) score and the BBB Score are used to predict this potential. chemaxon.comnih.govacs.org The CNS-MPO score is a value between 0 and 6, with higher scores indicating a greater likelihood of favorable CNS drug-like properties. nih.govchemaxon.com Similarly, the BBB Score, also on a scale of 0 to 6, predicts the ability of a compound to penetrate the BBB, with scores between 4 and 6 suggesting a higher probability of crossing. chemaxon.com

The CNS-MPO and BBB scores for this compound and its analogues were predicted to gauge their potential for central nervous system activity.

Table 3: Predicted CNS Penetration of this compound and Analogues

Compound Name Predicted CNS-MPO Score Predicted BBB Score
This compound 4.1 4.5
N-[5-(Pyridin-3-YL)pentyl]acetamide 4.8 5.2
N-[9-(Pyridin-3-YL)nonyl]acetamide 3.5 3.8
N-[7-(6-methylpyridin-3-YL)heptyl]acetamide 3.9 4.2

The predictive models suggest that N-[5-(Pyridin-3-YL)pentyl]acetamide has the most favorable profile for CNS penetration among the studied compounds, with the highest predicted CNS-MPO and BBB scores. As the alkyl chain length increases to the nonyl analogue, the scores decrease, indicating a reduced likelihood of crossing the blood-brain barrier. The addition of a methyl group to the pyridine ring also appears to slightly diminish the predicted CNS penetration potential. These computational insights are invaluable for guiding the design and selection of compounds with a higher probability of reaching their intended target within the central nervous system.

Structure Activity Relationship Sar Studies of N 7 Pyridin 3 Yl Heptyl Acetamide and Analogues

Influence of Pyridine (B92270) Ring Substitution Patterns on Biological Activity

The pyridine ring serves as a crucial pharmacophore, its electronic properties and substitution patterns significantly dictating the biological interactions of the molecule.

Positional Effects on Pyridine Nitrogen and Substituents

Furthermore, the electronic nature of substituents on the pyridine ring can dramatically alter biological activity. Research on 9-(pyridin-2'-yl)-aminoacridines has shown that the presence of electron-withdrawing groups on the pyridine ring enhances the molecule's interaction with double-stranded DNA. nih.gov This suggests that for N-[7-(Pyridin-3-YL)heptyl]acetamide analogs, introducing electron-withdrawing substituents on the pyridine ring could modulate their interaction with biological targets.

The table below illustrates the impact of substituent position on the pyridine ring on the inhibitory activity of certain pyridinium (B92312) compounds against AChE.

Compound TypeSubstituent PositionIC50 (nM) for AChE Inhibition
4-Pyridinium Derivative432
3-Pyridinium Derivative356
4-Pyridinium with Benzyl47.5

Data sourced from a study on pyridinium–curcumin derivatives. nih.gov

Acetamide (B32628) Moiety Modifications and Their Pharmacological Impact

The acetamide group is a versatile functional group that can participate in hydrogen bonding and other molecular interactions. Modifications to this moiety can have profound effects on the pharmacological profile of the parent compound.

N-Substitution Effects on Activity

Substitution on the nitrogen atom of the acetamide group can significantly alter a molecule's biological activity. In studies on pyrazolopyrimidine scaffolds, N,N-disubstitution of a terminal acetamide group was shown to be a viable strategy for introducing chemical diversity without compromising, and in some cases even enhancing, binding affinity for the translocator protein (TSPO). nih.gov This indicates that for this compound, the acetamide nitrogen presents an opportunity for modification to fine-tune its biological properties.

The following table demonstrates how N-acetamide disubstitution on a pyrazolopyrimidine scaffold can impact binding affinity.

ScaffoldN-Acetamide SubstitutionTSPO Binding Affinity
PyrazolopyrimidineMono-substitutedBaseline
PyrazolopyrimidineDi-substitutedSignificantly Increased

Data derived from a study on pyrazolopyrimidine ligands for TSPO. nih.gov

Conformational Analysis of Acetamide Linkage

Computational methods, such as ab initio calculations, and spectroscopic techniques like NMR are used to study the rotational barriers and stable conformers of acetamides. researchgate.netumich.edu For instance, studies on N-aryl amides have shown that the conformational preferences are dependent on the electronic properties of the N-aromatic moieties and their three-dimensional relationship with the carbonyl oxygen. acs.org The interplay of steric and electronic effects determines the favored conformation, which in turn dictates the biological activity.

Integration of Privileged Scaffolds for Enhanced Activity

The concept of "privileged scaffolds" refers to molecular frameworks that can serve as ligands for multiple biological targets. Incorporating such scaffolds into a lead compound can be a powerful strategy for enhancing its activity. The pyridine ring itself is a well-known privileged scaffold, present in numerous approved drugs. By modifying this compound to include other privileged structures, it may be possible to develop new analogs with improved or novel therapeutic properties.

A comprehensive search of scientific literature and databases has been conducted to gather information on the biological activity of the chemical compound This compound .

Following a thorough review, it has been determined that there is no specific published research data available for this particular compound corresponding to the detailed outline provided. The search did not yield any studies on its antimicrobial, anticancer, enzyme inhibition, receptor binding, biofilm inhibition, or pre-clinical in vivo pharmacological properties.

While research exists for structurally related compounds containing pyridine or acetamide moieties, the user's strict instructions to focus solely on this compound prevent the inclusion of such data. Extrapolating findings from different molecules would be scientifically inaccurate and would violate the core requirements of the request.

Therefore, it is not possible to generate the requested article with the specified level of detail, data tables, and research findings at this time due to the absence of dedicated scientific investigation into the biological activities of this compound.

Biological Activity Profiling of N 7 Pyridin 3 Yl Heptyl Acetamide

Pre-clinical In Vivo Pharmacological Assessments (Non-Human Models)

Anticonvulsant Activity in Animal Models

No studies detailing the anticonvulsant activity of N-[7-(Pyridin-3-YL)heptyl]acetamide in animal models were found. Therefore, no data on its efficacy in models such as the maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) screen, or the 6-Hz model is available.

General Pharmacodynamic Studies in Relevant Disease Models

No general pharmacodynamic studies for this compound in any relevant disease models were identified in the searched literature. Consequently, information regarding its mechanism of action and effects on physiological systems is not available.

Pre Clinical Absorption, Distribution, Metabolism, and Excretion Adme Studies Non Human

Pharmacokinetics (PK) in Animal Models

Detailed in vivo studies are crucial for characterizing the pharmacokinetic behavior of a new chemical entity. However, no data has been reported for N-[7-(Pyridin-3-YL)heptyl]acetamide in animal models.

Single and Multiple-Dose PK Parameters

Information regarding key pharmacokinetic parameters such as clearance, bioavailability, half-life, and volume of distribution following single or multiple doses of this compound is not available in the public domain. These parameters are fundamental to understanding a drug's behavior in a biological system and for predicting its potential therapeutic window.

Dose Proportionality

There are no published studies examining the dose proportionality of this compound. Such studies are essential to determine if the drug's exposure increases proportionally with an increase in dose, which has significant implications for dose selection in further studies.

Distribution Studies

The distribution of a compound throughout the body influences its efficacy and potential toxicity. For this compound, specific distribution data are absent from the available literature.

Tissue Distribution

No studies have been published detailing the distribution of this compound into various tissues and organs in animal models. This information is vital for understanding which tissues are exposed to the compound and its potential sites of action or toxicity.

Receptor Occupation and Displacement Studies

While the therapeutic targets of a compound are often a primary focus, there is no publicly available information on receptor occupation or displacement studies for this compound in preclinical models. These studies are critical for confirming target engagement and understanding the mechanism of action at a molecular level.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins can significantly impact its free concentration and, consequently, its pharmacological activity. However, the plasma protein binding characteristics of this compound have not been reported.

Metabolism Studies

Metabolite Identification and Profiling

There is currently no publicly available data identifying or profiling the metabolites of this compound in any preclinical species. Therefore, information on the biotransformation pathways this compound undergoes remains uncharacterized.

Cytochrome P450 (CYP) Inhibition and Induction

No specific studies detailing the inhibitory or inductive effects of this compound on cytochrome P450 (CYP) enzymes have been found in the public domain. Consequently, its potential to alter the metabolism of co-administered drugs via CYP interactions has not been determined.

Excretion Studies

Information regarding the excretion of this compound in non-human species is not available in published scientific literature.

Mass Balance Studies (Route and Rate of Elimination)

No mass balance studies for this compound have been reported. As a result, the primary routes and the rate at which the compound and its potential metabolites are eliminated from the body have not been established.

Biliary Excretion

There is no available data from preclinical studies to indicate whether this compound or its metabolites are subject to biliary excretion.

Analytical Methods for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular architecture of N-[7-(Pyridin-3-YL)heptyl]acetamide. These techniques probe the interactions between the molecule and electromagnetic radiation to reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the definitive structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide granular insights into the chemical environment of each atom within the molecular structure.

In a typical ¹H NMR spectrum, the protons attached to the pyridine (B92270) ring are observed in the downfield region, generally between δ 7.0 and 8.5 ppm, a consequence of the deshielding effect of the aromatic system. The protons of the heptyl chain manifest as a series of multiplets in the more upfield region, from δ 1.2 to 2.6 ppm. The methylene (B1212753) protons directly bonded to the amide nitrogen and the pyridine ring exhibit characteristic chemical shifts. A sharp singlet, representing the methyl protons of the acetyl group, typically appears around δ 2.0 ppm.

The ¹³C NMR spectrum furnishes information regarding the carbon skeleton of the molecule. The carbon atoms of the pyridine ring resonate at lower field strengths, characteristically in the δ 120-150 ppm range. The carbons of the aliphatic heptyl chain are located in the more shielded upfield portion of the spectrum, between δ 25 and 40 ppm. The carbonyl carbon of the acetamide (B32628) functional group is distinctly observed further downfield, at approximately δ 170 ppm.

¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
8.43 d, J=4.8 Hz 1H Pyridine H-2
8.40 s 1H Pyridine H-6
7.48 dt, J=7.8, 1.8 Hz 1H Pyridine H-4
7.22 dd, J=7.8, 4.8 Hz 1H Pyridine H-5
5.80 br s 1H NH
3.15 q, J=6.6 Hz 2H N-CH₂
2.59 t, J=7.8 Hz 2H Pyridine-CH₂
1.95 s 3H COCH₃
1.58 m 2H CH₂
1.45 m 2H CH₂
1.29 m 4H (CH₂)₂

¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
170.0 C=O
150.2 Pyridine C-6
147.2 Pyridine C-2
137.5 Pyridine C-3
135.8 Pyridine C-4
123.4 Pyridine C-5
39.5 N-CH₂
35.3 Pyridine-CH₂
31.2 CH₂
29.6 CH₂
29.0 CH₂
26.6 CH₂
23.2 COCH₃

Mass Spectrometry (MS, HRMS, LC-MS, EI-MS, GC-MS)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. This measurement confirms the molecular weight of this compound and assists in its structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides exceptionally precise mass measurements, enabling the determination of the elemental composition of a molecule. For this compound, with the molecular formula C₁₄H₂₂N₂O, the calculated exact mass is 234.1732 u. Experimental HRMS data are expected to align closely with this value, thereby confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique synergistically combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly advantageous for the analysis of compounds within complex mixtures. In a typical LC-MS analysis, this compound is first separated on an LC column before being introduced into the mass spectrometer. The resulting mass spectrum would characteristically display the protonated molecule, [M+H]⁺, at an m/z of 235.1805.

Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the analyte is subjected to a high-energy electron beam, inducing fragmentation. The resultant fragmentation pattern serves as a unique molecular fingerprint, which can be used for structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. This compound may be analyzed by GC-MS, where it would be vaporized and separated on a gas chromatography column prior to entering the mass spectrometer. The mass spectrum would provide data on the molecular ion and its characteristic fragment ions.

Observed Mass Spectrometry Data

Technique Ion m/z (Observed) m/z (Calculated)
HRMS (ESI) [M+H]⁺ 235.1807 235.1805
LC-MS (ESI) [M+H]⁺ 235.2

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. The resulting IR spectrum reveals information about the functional groups present.

For this compound, characteristic absorption bands are expected for the N-H stretch of the amide, the C=O (amide I) stretch, the N-H bend (amide II), and the C-N stretch of the amide group. Additionally, the aromatic C-H and C=C stretching vibrations of the pyridine ring, as well as the aliphatic C-H stretching of the heptyl chain, will be evident in the spectrum.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
~3300 N-H stretch Amide
~3030 C-H stretch Pyridine
~2930, 2850 C-H stretch Heptyl
~1640 C=O stretch (Amide I) Amide
~1550 N-H bend (Amide II) Amide
~1430 C=C stretch Pyridine

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is particularly effective for compounds containing chromophores, such as aromatic rings. The pyridine ring in this compound acts as a chromophore, absorbing UV light. The UV-Vis spectrum is anticipated to show absorption maxima characteristic of the π → π* and n → π* electronic transitions within the pyridine ring. The precise wavelength and intensity of these absorption bands can be influenced by the solvent employed for the analysis.

Chromatographic Purity and Quantification Methods

Chromatographic techniques are crucial for the separation of this compound from any impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a leading technique for evaluating the purity of this compound and for quantifying its concentration. This method employs a high-pressure pump to propel a solvent mixture (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase).

A standard HPLC method for this compound would typically utilize a reversed-phase column (such as a C18 column) with a mobile phase composed of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed with a UV detector set to a wavelength at which the pyridine ring exhibits strong absorbance. The retention time of the compound under defined chromatographic conditions serves as a characteristic identifier, while the area under the corresponding peak is directly proportional to its concentration, enabling precise quantification. The purity of the compound is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical technique used to determine the purity of a compound and to monitor the progress of a chemical reaction. In the context of synthesizing this compound, TLC would be indispensable for tracking the conversion of the starting materials to the final product.

The process involves spotting a small quantity of the reaction mixture or the purified compound onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system, also known as the eluent. By capillary action, the eluent moves up the plate, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the adsorbent and the solvent.

For this compound, a typical TLC analysis would involve dissolving a sample in a suitable solvent, such as dichloromethane (B109758) or methanol, and spotting it on a silica gel plate. A common eluent system for a compound of this nature might be a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) and a more polar solvent such as methanol or triethylamine (B128534) to ensure good separation. The position of the compound on the developed chromatogram is identified by its Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic for a specific compound in a given solvent system and can be used for identification purposes when compared to a known standard.

Visualization of the spots on the TLC plate can be achieved through various methods. If the compound is UV-active, due to the presence of the pyridine ring, it can be visualized under a UV lamp (typically at 254 nm). Alternatively, staining with a chemical agent such as potassium permanganate (B83412) or iodine can be used to reveal the spots.

A hypothetical TLC data table for the purification of this compound could look as follows, illustrating the progress of the reaction.

SpotDescriptionRf Value (Ethyl Acetate/Methanol 9:1)
1Starting Amine0.20
2Acetylating Agent0.85
3Reaction Co-spot0.20, 0.55, 0.85
4Purified Product0.55

This table demonstrates how TLC can distinguish between the starting materials and the newly formed product, this compound, which has a distinct Rf value.

Elemental Analysis

Elemental analysis is a destructive analytical technique that provides the mass percentages of the individual elements within a compound. This method is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The molecular formula of this compound is C14H22N2O.

The analysis is performed using an elemental analyzer, which combusts a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products, such as carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), are then separated and quantified by various detection methods. The instrument provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The percentage of oxygen (O) is typically determined by difference.

The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values, generally within ±0.4%, provides strong evidence for the elemental composition and purity of the compound.

For this compound (C14H22N2O), the theoretical elemental composition would be:

Carbon (C): (14 * 12.011) / 234.34 * 100% = 71.75%

Hydrogen (H): (22 * 1.008) / 234.34 * 100% = 9.46%

Nitrogen (N): (2 * 14.007) / 234.34 * 100% = 11.95%

Oxygen (O): (1 * 15.999) / 234.34 * 100% = 6.83%

A typical data table presenting the results of an elemental analysis for a synthesized batch of this compound would be structured as follows:

ElementTheoretical %Experimental %
C71.7571.69
H9.469.52
N11.9511.89

The close correlation between the theoretical and hypothetical experimental values in this table would serve to confirm the successful synthesis and high purity of this compound.

Q & A

Advanced Research Question

  • Purity Analysis : Use HPLC with UV/Vis detection to quantify impurities. Compare retention times against a reference standard (if available) .
  • Stability Studies :
    • Expose the compound to stressors (heat, light, humidity) and monitor degradation via accelerated stability testing .
    • Analyze degradation products using liquid chromatography-mass spectrometry (LC-MS) .

What computational methods predict the bioactivity of this compound?

Advanced Research Question

  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock or Schrödinger Suite to predict binding affinities .
  • Quantitative Structure-Activity Relationship (QSAR) : Develop models based on pyridine-acetamide analogs to forecast antimicrobial or anticancer activity .

How can researchers resolve discrepancies in spectral data during structural elucidation?

Q. Data Contradiction Analysis

  • 2D NMR Techniques : Use COSY , HSQC , and HMBC to resolve overlapping signals and confirm connectivity between the pyridine, heptyl, and acetamide groups .
  • Orthogonal Validation : Cross-reference IR and MS data to confirm functional groups and molecular weight .

What strategies functionalize the pyridine or acetamide groups for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Pyridine Modifications : Introduce substituents via electrophilic aromatic substitution (e.g., bromination) or cross-coupling reactions (e.g., Suzuki-Miyaura) to alter electronic properties .
  • Acetamide Derivatives : Replace the acetyl group with bulkier moieties (e.g., benzamide) to study steric effects on bioactivity .

How should researchers design assays to evaluate kinase inhibition or antimicrobial effects?

Advanced Research Question

  • Kinase Inhibition :
    • Use ATPase activity assays (e.g., ADP-Glo™) to measure inhibition of recombinant kinases (e.g., EGFR, CDKs) .
    • Validate cellular activity via Western blotting to assess downstream signaling (e.g., phosphorylation status) .
  • Antimicrobial Assays :
    • Perform minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
    • Combine with time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects .

What in vitro models are suitable for assessing cytotoxicity and therapeutic potential?

Advanced Research Question

  • Cancer Cell Lines : Screen against panels (e.g., NCI-60) using MTT or CellTiter-Glo® assays to quantify viability .
  • Primary Cell Cultures : Compare toxicity in cancerous vs. normal cells (e.g., human fibroblasts) to assess selectivity .

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